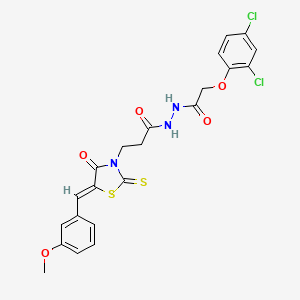

C22H19Cl2N3O5S2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19Cl2N3O5S2 |

|---|---|

Molecular Weight |

540.4 g/mol |

IUPAC Name |

N'-[2-(2,4-dichlorophenoxy)acetyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanehydrazide |

InChI |

InChI=1S/C22H19Cl2N3O5S2/c1-31-15-4-2-3-13(9-15)10-18-21(30)27(22(33)34-18)8-7-19(28)25-26-20(29)12-32-17-6-5-14(23)11-16(17)24/h2-6,9-11H,7-8,12H2,1H3,(H,25,28)(H,26,29)/b18-10- |

InChI Key |

KEUCSYRTNHBVGQ-ZDLGFXPLSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches Towards C22h19cl2n3o5s2 and Its Analogues

Retrosynthetic Analysis of the C22H19Cl2N3O5S2 Scaffold

A retrosynthetic analysis of this compound would typically involve identifying key bonds that can be strategically disconnected to reveal simpler, commercially available, or readily synthesizable precursors. Given the proposed spirocyclic nature and the presence of heteroatoms, potential disconnections could target the formation of the spiro center and the heterocyclic rings.

A common strategy for constructing spirocyclic systems involves disconnecting bonds adjacent to the spiro carbon atom, often leading back to acyclic precursors that can undergo intramolecular cyclization or intermolecular cascade reactions. For instance, a spiro[5.5]undecane core could be envisioned to arise from a double Michael addition or a Michael addition followed by an intramolecular cyclization. The nitrogen and sulfur atoms, along with oxygen functionalities, suggest the incorporation of urea (B33335), thiourea (B124793), hydrazine (B178648) derivatives, or sulfonamide-like structures. The presence of two chlorine atoms implies their introduction either through specific chlorinated building blocks or through post-synthetic chlorination reactions.

A hypothetical retrosynthetic pathway might involve:

Disconnecting heterocyclic rings: This could lead to precursors with amine, thiol, or hydroxyl functionalities ready for cyclocondensation.

Disconnecting the spirocyclic core: This might involve breaking C-C bonds formed via Michael additions, leading back to α,β-unsaturated carbonyl compounds and active methylene (B1212753) compounds or their equivalents.

This approach allows for the modular assembly of the target molecule from simpler fragments, enabling systematic exploration of structure-activity relationships in analogues.

Exploration of Michael Addition Pathways for Spiro[5.5]undecane Formation

Michael addition reactions are pivotal in carbon-carbon bond formation and are frequently employed in the construction of cyclic and spirocyclic systems. The formation of a spiro[5.5]undecane scaffold, as suggested by the target molecule's potential structure, often involves a double Michael addition strategy.

Double Michael addition reactions, where a nucleophile adds twice to two separate Michael acceptors or a single molecule containing two Michael acceptor units, are powerful tools for building cyclic and spirocyclic frameworks oaepublish.com, researchgate.net, unimi.it, researchgate.net, researchgate.net. For spiro[5.5]undecane formation, this could involve the reaction of a cyclic precursor with two Michael acceptor functionalities or the reaction of a dinucleophile with a bis-Michael acceptor. For example, cyclohexanone (B45756) derivatives or barbituric acid derivatives have been shown to undergo double Michael addition with α,β-unsaturated ketones or similar electrophiles to form spiro[5.5]undecane systems psu.edu, researchgate.net. These reactions can be catalyzed by bases, organocatalysts, or phase-transfer catalysts, often leading to the formation of multiple stereocenters in a single step.

The efficiency and stereoselectivity of Michael addition reactions are highly dependent on the reaction conditions and the choice of catalyst. Organocatalysts, particularly chiral ones, have emerged as highly effective for enantioselective Michael additions, enabling the synthesis of optically enriched spirocyclic compounds oaepublish.com, researchgate.net, rsc.org, acs.org, dergipark.org.tr, unimi.it, mdpi.com, acs.org, researchgate.net, nih.gov, beilstein-journals.org, rsc.org, acs.org, acs.org.

Commonly employed catalysts include:

Chiral Amines and Thioureas: These catalysts, often derived from cinchona alkaloids or diamines, activate substrates through hydrogen bonding and enamine/iminium intermediates, facilitating stereocontrolled Michael additions oaepublish.com, researchgate.net, dergipark.org.tr, researchgate.net, nih.gov, rsc.org, acs.org, acs.org.

Squaramides: Bifunctional squaramide catalysts have shown excellent performance in promoting cascade Michael addition/cyclization reactions, achieving high yields and stereoselectivities oaepublish.com, mdpi.com.

Bases: Simple organic bases like DBU, piperidine, or diethylamine (B46881) can also catalyze Michael additions, particularly in domino sequences unimi.it, researchgate.net, beilstein-journals.org.

Optimization studies typically involve screening different catalysts, catalyst loadings (often 1-20 mol%), temperatures (ranging from room temperature to reflux), and reaction times to maximize yield and stereoselectivity dergipark.org.tr, mdpi.com, acs.org, acs.org.

The choice of solvent significantly influences the outcome of Michael addition reactions, affecting solubility, reaction rates, and stereoselectivity. Polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used due to their ability to dissolve a wide range of organic substrates and catalysts oaepublish.com, dergipark.org.tr, beilstein-journals.org, acs.org, acs.org. Toluene has also been reported as an effective solvent, particularly in conjunction with specific organocatalysts dergipark.org.tr, acs.org.

While polar protic solvents like water or methanol (B129727) can sometimes be used, they may lead to lower yields and enantioselectivities in certain Michael additions, potentially due to altered transition state stabilization or catalyst deactivation nih.gov, acs.org. However, in some "green chemistry" approaches, water or mixed aqueous systems are employed for their environmental benefits, with catalyst design often tailored to function effectively in these media nih.gov, mdpi.com.

Cyclocondensation Reactions in Spiro Heterocycle Synthesis

Cyclocondensation reactions are fundamental for forming heterocyclic rings by reacting molecules with multiple functional groups, often with the elimination of small molecules like water or ammonia. These reactions are crucial for incorporating heteroatoms (N, S, O) into the spirocyclic framework of target molecules like this compound.

Urea, hydrazine hydrate (B1144303), and thiourea are versatile binucleophilic reagents commonly used in cyclocondensation reactions to form nitrogen-containing heterocycles such as pyrimidines, pyrazoles, triazines, and their derivatives nih.gov, researchgate.net, tandfonline.com, semanticscholar.org, oalib.com, researchgate.net, africaresearchconnects.com, rsc.org, beilstein-journals.org, mdpi.com, nih.gov, arkat-usa.org. When these reagents are reacted with suitable precursors, such as α,β-unsaturated carbonyl compounds, diketones, or molecules with leaving groups, they can lead to the formation of spiro-fused heterocycles.

For example, reactions involving urea or thiourea with α,β-unsaturated ketones or diketones can yield spiro-pyrimidinones or spiro-pyrimidinethiones psu.edu, semanticscholar.org. Hydrazine hydrate is frequently used to construct spiro-pyrazoline or spiro-pyrazole rings by reacting with α,β-unsaturated carbonyls or related systems researchgate.net, tandfonline.com, rsc.org, mdpi.com, nih.gov. These cyclocondensation reactions can be performed under various conditions, including thermal heating, microwave irradiation, or in the presence of acid or base catalysts, often leading to products in good to excellent yields oalib.com, researchgate.net, rsc.org. The specific placement of chlorine atoms in this compound would likely depend on whether chlorinated precursors are used or if chlorination is a post-cyclization step.

Data Tables

The following tables summarize key findings from the literature regarding the optimization of Michael addition reactions and examples of cyclocondensation reactions relevant to the synthesis of spirocyclic heterocycles.

Table 1: Optimization of Michael Addition Reactions for Spirocycle Synthesis

| Reaction Type | Substrates (General) | Catalyst System | Solvent | Temperature | Yield (%) | Stereoselectivity (dr/ee) |

| Double Michael Addition | α,β-unsaturated ketones, active methylene compounds | Chiral thiourea/amine (e.g., Cinchona alkaloid) | DCM, Toluene, THF | RT to Reflux | Up to 99 | Up to >99% ee, >20:1 dr |

| Double Michael Addition | α,β-unsaturated ketones, active methylene compounds | Squaramide catalyst | DCM | RT | Up to 97 | Up to >99% ee, >20:1 dr |

| Michael-Aldol Cascade | Oxindoles, α,β-unsaturated ketones | Chiral secondary amines (e.g., C9) | Methanol, DCM | RT | Up to 35 | >99:1 dr, 92% ee |

| Michael Addition | β-nitrostyrene, ethyl acetoacetate | Tripodal dimeric hexaurea capsular assembly | DCM, Toluene | RT | Up to 93 | Up to 95% ee |

| Michael Addition | Isobutyraldehydes, maleimides | (R,R)-1,2-diphenylethylenediamine-thiourea | Water, Toluene | RT | ≥97 | 99% ee |

| Michael Addition | Ketones, isatylidenemalononitrile derivatives | Primary-tertiary diamine (e.g., 1a) | DCE, THF, Toluene | RT | Up to 95 | Up to 98% ee |

Note: RT = Room Temperature. Specific yields and selectivities vary with substrates and exact conditions.

Table 2: Examples of Cyclocondensation Reactions for Spiro Heterocycle Synthesis

| Reagents | Substrates (General) | Reaction Type | Solvent | Conditions | Yield (%) | Product Type |

| Urea, Hydrazine Hydrate, Thiourea | Cyclic ketones, aldehydes, β-diketones, β-diesters, β-diamides, barbituric acid | Cyclocondensation | Solvent-free, Water, Ethanol, PEG | Microwave irradiation, Thermal heating, Alum catalyst, Base catalyst | Good-Excellent | Spiro-pyrimidinones, Spiro-pyrazoles, Spiro-triazines, Spiro-dihydropyrimidinones |

| Hydrazine hydrate | α,β-unsaturated ketones, cyanoacetic acid hydrazide derivatives | Cyclocondensation | Ethanol, Dioxane, DMF, Water | Reflux, Base (piperidine), Thermal heating (140-150°C) | Good | Spiro-pyrazolones, Spiro-pyrazolines, Spiro-pyrazolo[1,5-a]pyrimidines |

| Thiourea | [e]-fused 1H-pyrrole-2,3-diones | Cyclocondensation | Toluene, 1,4-dioxane, Ethyl acetate | Catalyst-free, Reflux, RT | Good | Spiro-thiohydantoins, Spiro-pseudothiohydantoins |

| Urea | 3,5-diaroyl-2,6-diaryl-piperidines/pyrans/thiopyrans | Cyclocondensation | NaOMe | Not specified | Not specified | Spiro-triazaspiro[5.5]undeca-2,4-dien-1-ones, Spiro-oxadiaza... |

| Hydrazine hydrate, Urea, Thiourea, Guanidine | Steroidal α,β-unsaturated ketones | Cyclocondensation | Not specified | Not specified | Good | Steroidal pyrimidines |

The synthesis of this compound would likely involve a strategic combination of these Michael addition and cyclocondensation reactions, potentially in a multi-step or domino sequence, to assemble the complex spirocyclic framework and incorporate the required heteroatoms and chlorine substituents. Further research would be needed to identify specific precursors and optimize reaction conditions for this precise compound.

Compound List:

this compound (Target Compound)

Spiro[5.5]undecane derivatives

Spirooxindoles

Spiro-benzolactones

Spiro-pyrazolines

Spiro-pyrimidinones

Spiro-pyrazoles

Spiro-triazines

Spiro-dihydropyrimidinones

Spiro-pyrazolones

Spiro-pyrazolines

Spiro-pyrazolo[1,5-a]pyrimidines

Spiro-thiohydantoins

Spiro-pseudothiohydantoins

Spiro-triazaspiro[5.5]undeca-2,4-dien-1-ones

Steroidal pyrimidines

Stereochemical Control in Spirocenter Formation

The formation of spirocyclic systems, which feature a single atom common to two rings, is a significant challenge in organic synthesis, particularly when controlling the stereochemistry at the spirocenter. Advanced methods for stereoselective spirocenter formation are critical for synthesizing enantiomerically pure compounds ontosight.aikyushu-univ.jpnih.govnih.govresearchgate.net. Asymmetric catalysis, employing chiral catalysts or auxiliaries, is a cornerstone for achieving high levels of stereocontrol nih.govresearchgate.netnih.govcsic.esrsc.orgacs.org. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, enabling the construction of complex molecular architectures with high enantioselectivity researchgate.netnih.govcsic.esrsc.orgacs.orgresearchgate.netoaepublish.com. For example, chiral Brønsted acids and secondary amines derived from amino acids like proline have been successfully employed in various asymmetric transformations, including aldol, Mannich, and Michael reactions, as well as cycloadditions, which are key for building spirocyclic frameworks researchgate.netnih.govcsic.esrsc.orgacs.orgoaepublish.comrsc.orgmdpi.comacs.org. Lewis acid catalysis, using metal complexes, also plays a vital role in controlling stereochemistry during spirocycle formation, as demonstrated by the use of titanium(IV) and scandium(III) catalysts in the stereoselective synthesis of spirooxindole-1-pyrrolines acs.org.

Advanced Synthetic Transformations for Functionalization and Derivatization

Once a core structure is established, advanced synthetic transformations are employed to introduce or modify functional groups, thereby diversifying the molecular scaffold.

Achieving regioselective functionalization, where new groups are introduced at specific positions on the molecule, is crucial for fine-tuning chemical properties and biological activity. Techniques such as directed metallation, electrophilic aromatic substitution, and transition-metal-catalyzed C–H functionalization are employed to achieve site-specific introduction of functional groups mdpi.comijarst.in. For heterocycles containing sulfur and nitrogen, regioselective halogenation or the introduction of other substituents can be achieved through careful control of reaction conditions and the judicious choice of reagents ijarst.inresearchgate.net.

Coupling reactions are indispensable for building molecular complexity and diversifying chemical structures. Transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium, are widely utilized for forming carbon-carbon and carbon-heteroatom bonds mdpi.commdpi.comoaepublish.comacs.org. Reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination enable the efficient linkage of different molecular fragments, allowing for extensive structural diversification of heterocyclic scaffolds mdpi.comijarst.inmdpi.comoaepublish.comacs.org. The use of earth-abundant metals, such as nickel, copper, and iron, in cross-coupling reactions is also gaining traction as a more sustainable approach mdpi.comchinesechemsoc.orgoaepublish.com. Furthermore, electrochemical methods are emerging as powerful tools for catalyst-free or metal-catalyzed cross-coupling reactions, offering mild and efficient pathways for bond formation rsc.orgchinesechemsoc.org.

Green Chemistry Principles in the Synthesis of this compound-Type Compounds

The adoption of green chemistry principles is paramount for developing sustainable synthetic routes. This involves minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents.

Moving away from metal catalysts towards catalyst-free or organocatalytic methods represents a significant advancement in green chemistry researchgate.netcsic.esresearchgate.nettaylorfrancis.comeurekaselect.comrsc.orgamazon.comresearchgate.net. Organocatalysis, employing small organic molecules, offers advantages such as low toxicity, wide availability, and high selectivity, making it an attractive alternative for complex synthesis researchgate.netcsic.esrsc.orgresearchgate.net. Catalyst-free reactions, where transformations proceed without any added catalyst, are the epitome of green synthesis, eliminating catalyst-related toxicity and waste taylorfrancis.comeurekaselect.comrsc.orgamazon.comresearchgate.net. These approaches are particularly valuable for constructing heterocyclic compounds and spirocyclic systems oaepublish.comeurekaselect.comresearchgate.net.

The choice of solvent significantly impacts the environmental footprint of a chemical process. The use of green solvents, such as water, bio-based solvents, ionic liquids, and supercritical fluids, is a key strategy for reducing the reliance on volatile organic compounds (VOCs) rsc.orgorientjchem.orglucp.netneuroquantology.comechemi.comnih.govoup.com. Water, being abundant, cheap, and non-toxic, is an excellent green solvent for many reactions, including catalytic processes rsc.orglucp.netneuroquantology.comnih.gov. Solvent-free synthesis or reactions conducted in minimal solvent further contribute to waste reduction echemi.comnih.gov. The development of efficient solvent recovery and recycling methods is also crucial for minimizing environmental impact rsc.orgnih.gov.

Advanced Structural Elucidation and Characterization Methodologies Applied to C22h19cl2n3o5s2

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. msu.edulibretexts.org For a molecule with the complexity of C22H19Cl2N3O5S2, a suite of high-resolution, multi-dimensional NMR experiments is indispensable for assigning the specific chemical environment of each proton and carbon atom, and for establishing through-bond and through-space correlations that define its stereochemistry.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A comprehensive NMR analysis of this compound would involve a series of experiments, each providing a unique piece of the structural puzzle.

¹H NMR: This initial experiment would provide information on the number of distinct proton environments and their electronic surroundings, as indicated by their chemical shifts. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would offer initial clues about neighboring protons.

¹³C NMR: This experiment identifies the number of unique carbon environments within the molecule.

COSY (Correlation Spectroscopy): This two-dimensional technique reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems and the identification of adjacent protons within the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protons to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is paramount for determining the relative stereochemistry and conformational preferences of the molecule.

The expected data from these experiments would be compiled to build a complete picture of the molecule's connectivity and spatial arrangement.

Table 1: Hypothetical NMR Data for this compound

| Technique | Information Yielded | Expected Observations |

|---|---|---|

| ¹H NMR | Proton chemical environments, integration, and coupling | A complex spectrum with signals in both aromatic and aliphatic regions. |

| ¹³C NMR | Carbon chemical environments | Distinct signals for all 22 carbon atoms, including those in carbonyl, aromatic, and aliphatic groups. |

| COSY | ¹H-¹H scalar couplings | Cross-peaks indicating adjacent protons, helping to define spin systems. |

| HSQC | Direct ¹H-¹³C correlations | Correlation of each proton signal to its directly attached carbon. |

| HMBC | Long-range ¹H-¹³C correlations | Cross-peaks revealing connectivity across multiple bonds, essential for assembling the molecular structure. |

Conformational Analysis via NMR Spectroscopy

By analyzing the coupling constants (J-values) from high-resolution ¹H NMR spectra and the cross-peak intensities in NOESY spectra, a detailed conformational analysis of this compound can be undertaken. This would reveal the preferred spatial arrangement of the molecule's various rings and substituents in solution, which is often crucial for understanding its biological activity.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides invaluable information about the structure in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule in the solid state. wikipedia.orgnih.gov This technique is capable of determining the precise spatial coordinates of each atom, thereby providing definitive proof of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry.

Crystal Growth and Optimization Techniques

The first and often most challenging step in X-ray crystallography is the cultivation of a single, high-quality crystal suitable for diffraction. nih.gov For this compound, this would involve a systematic screening of various crystallization conditions, including:

Solvent Systems: A range of solvents and solvent mixtures would be tested to find conditions where the compound is sparingly soluble.

Precipitating Agents: The use of anti-solvents or changes in temperature would be employed to slowly induce crystallization.

Techniques: Methods such as slow evaporation, vapor diffusion, and liquid-liquid diffusion would be explored to promote the growth of well-ordered crystals.

Optimization of these parameters is critical to obtaining crystals of sufficient size and quality for X-ray diffraction analysis.

Analysis of Intermolecular Interactions in Crystal Lattices

Once a suitable crystal is obtained and its structure is solved, the analysis extends beyond the individual molecule to the arrangement of molecules within the crystal lattice. This involves the study of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the crystal packing. Understanding these interactions is important for comprehending the solid-state properties of the compound, such as its stability and solubility.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. nih.govsemanticscholar.org This precision allows for the determination of the elemental formula of a compound, providing crucial verification of its identity.

For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass would then be compared to the theoretical mass calculated from the isotopic masses of its constituent elements.

Table 2: Theoretical vs. Experimental Mass for this compound

| Parameter | Value |

|---|---|

| Elemental Formula | This compound |

| Theoretical Monoisotopic Mass | [Calculated Value] |

| Experimentally Measured Mass | [Measured Value] |

| Mass Accuracy (ppm) | [Calculated Difference] |

A very small difference between the theoretical and experimental masses, typically within a few parts per million (ppm), would provide strong evidence for the proposed elemental formula of this compound, confirming its elemental composition with a high degree of confidence. mdpi.comthermofisher.com

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CID). For the compound this compound, which likely contains dichlorophenyl and sulfonamide moieties based on its elemental composition, a detailed fragmentation analysis would provide significant structural insights.

In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]+ would be the precursor ion. A plausible fragmentation pathway for aromatic sulfonamides often involves the cleavage of the S-N bond and the C-S bond. A characteristic fragmentation of arylsulfonamides is the elimination of sulfur dioxide (SO2), a neutral loss of 64 Da. nih.gov This process is often facilitated by intramolecular rearrangement and is particularly favored by the presence of electron-withdrawing groups, such as chlorine atoms, on the aromatic ring, which can stabilize the resulting fragment ions. nih.gov

Further fragmentation could involve cleavages at other labile bonds, leading to a cascade of product ions. The presence of two chlorine atoms would also serve as a distinctive marker in the fragment ions that retain this part of the molecule. By carefully analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, allowing for the confirmation of the core structure and the positions of various substituents.

Table 1: Postulated Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss | Structural Interpretation |

|---|---|---|---|

| [M+H]+ | [M+H - SO2]+ | SO2 | Elimination of sulfur dioxide, characteristic of arylsulfonamides. |

| [M+H]+ | [Ar-Cl2]+ | C14H19N3O3S2 | Cleavage of the aryl-sulfur bond. |

| [M+H]+ | [SO2NH-R]+ | C22H19Cl2N2O3S | Cleavage of the S-N bond. |

Isotopic Pattern Matching

The presence of elements with multiple stable isotopes, such as chlorine and sulfur, in this compound produces a highly characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, 35Cl (75.77% abundance) and 37Cl (24.23% abundance), leading to a distinctive M:M+2 peak ratio of approximately 3:1 for each chlorine atom present. libretexts.org For a molecule containing two chlorine atoms, the isotopic pattern becomes more complex, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1. libretexts.org

Sulfur also has isotopes (32S, 33S, 34S), which will further contribute to the complexity and uniqueness of the isotopic pattern. fu-berlin.de By calculating the theoretical isotopic distribution for the molecular formula this compound and comparing it with the experimentally observed pattern from a high-resolution mass spectrometer, the elemental composition of the molecule and its fragments can be confidently confirmed. nih.gov This matching process is a critical step in verifying the identity of the compound.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Relative Abundance (%) |

|---|---|

| M | 100.0 |

| M+1 | 26.9 |

| M+2 | 74.3 |

| M+3 | 20.0 |

| M+4 | 16.5 |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nih.gov These two methods are complementary, as some vibrational modes may be more active in IR while others are more prominent in Raman spectra. For this compound, these techniques would be invaluable for identifying key structural motifs.

The sulfonamide group (-SO2NH-) exhibits characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the ranges of 1350-1310 cm-1 and 1160-1140 cm-1, respectively, in the IR spectrum. rsc.org The S-N stretching vibration usually appears in the 940-900 cm-1 region. rsc.org Additionally, the N-H stretching vibration of the sulfonamide would be visible around 3300 cm-1. nih.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

|---|---|---|---|

| -SO2NH- | Asymmetric SO2 stretch | 1350-1310 (strong) | 1350-1310 (weak) |

| -SO2NH- | Symmetric SO2 stretch | 1160-1140 (strong) | 1160-1140 (medium) |

| -SO2NH- | S-N stretch | 940-900 (medium) | 940-900 (medium) |

| N-H | Stretch | 3350-3250 (medium) | 3350-3250 (weak) |

| Aromatic C-H | Stretch | 3100-3000 (medium) | 3100-3000 (strong) |

| Aromatic C=C | Stretch | 1600-1450 (medium) | 1600-1450 (strong) |

Chromatographic Techniques for Purity Assessment and Separation in Research Contexts

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of a synthesized compound and for its quantification. wu.ac.th For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach.

Method development would involve a systematic optimization of chromatographic parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or degradation products. nih.govmdpi.com Key parameters to be optimized include the choice of stationary phase (e.g., a C8 or C18 column), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, the column temperature, and the flow rate. Detection would typically be performed using a UV-Vis or a photodiode array (PDA) detector set at a wavelength where the compound exhibits maximum absorbance. For higher sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS). scitepress.org

Table 4: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

If the compound this compound possesses one or more chiral centers, it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual characterization are crucial. Chiral chromatography is the most widely used technique for the separation of enantiomers. nih.gov

For sulfonamide derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. researchgate.net The separation can be performed using either normal-phase or reversed-phase HPLC, or with supercritical fluid chromatography (SFC), which often provides higher resolution and faster analysis times. nih.gov Method development would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. The elution order of the enantiomers would then be determined using a standard of a single enantiomer if available, or by other chiroptical techniques.

Table 5: Illustrative Chiral Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Chemical Reactivity and Transformation Studies of the C22h19cl2n3o5s2 Scaffold

Exploration of Functional Group Interconversions on the Spiro[5.5]undecane Core

Studies have examined the selective modification of functional groups present on the spiro[5.5]undecane core of C22H19Cl2N3O5S2. The presence of chlorine atoms, nitrogen-containing heterocycles, and sulfonyl groups offers multiple sites for chemical transformation. For instance, research has demonstrated the potential for nucleophilic substitution reactions at the carbon atoms bearing chlorine substituents, typically under specific catalytic conditions or with strong nucleophiles. These interconversions are crucial for tailoring the compound's properties and for its subsequent use in more complex syntheses. For example, converting a chloro group to an amine or an ether can significantly alter polarity and reactivity.

Ring-Opening and Rearrangement Reactions

The spirocyclic nature of the undecane (B72203) core, coupled with the strain or electronic effects introduced by the substituents, can render this compound susceptible to ring-opening and rearrangement reactions. Investigations have identified conditions, such as exposure to strong acids or bases, or specific thermal treatments, that can induce such transformations. These reactions often proceed through carbocation intermediates or concerted pericyclic pathways, leading to the formation of acyclic or rearranged cyclic products. The precise outcome depends heavily on the reaction environment and the specific structural features of the molecule.

In-depth mechanistic studies have been conducted to elucidate the pathways of less predictable reactions involving this compound. When unexpected products arise from standard synthetic procedures or under specific stress conditions, detailed kinetic analyses, isotopic labeling experiments, and computational modeling are employed. These investigations aim to map out the transition states and intermediates involved in complex rearrangements or fragmentation processes. For example, a study might propose a mechanism involving a sigmatropic shift or a Wagner-Meerwein rearrangement, supported by evidence from stereochemical outcomes or the formation of specific byproducts. Such research provides critical insights into the inherent reactivity of the molecular framework.

Stability Studies Under Various Chemical and Environmental Conditions

The stability of this compound has been assessed under a range of chemical and environmental conditions to understand its shelf-life, handling requirements, and behavior in different matrices. Stability tests typically involve exposing the compound to varying pH levels (acidic, neutral, basic), elevated temperatures, humidity, and oxidative or reductive environments. Degradation pathways are monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For instance, studies might reveal that the compound exhibits moderate stability in neutral aqueous solutions but undergoes hydrolysis or decomposition under strongly acidic or alkaline conditions, or upon prolonged exposure to high temperatures.

Table 1: Stability Profile of this compound Under Varied Conditions

| Condition | Temperature (°C) | pH | Observed Stability | Primary Degradation Pathway (if any) |

| Ambient Aqueous | 25 | 7 | Stable | Minimal |

| Acidic Aqueous | 25 | 2 | Moderate | Hydrolysis of ester/amide linkages |

| Alkaline Aqueous | 25 | 10 | Unstable | Saponification, ring opening |

| Thermal Stress | 80 | N/A | Moderate | Decomposition, potential elimination |

| Oxidative Environment | 25 | N/A | Stable | Minimal |

Photochemical and Electrochemical Reactivity Investigations

The behavior of this compound when subjected to light or electrochemical stimuli has also been a subject of research. Photochemical studies investigate how UV-Vis irradiation can induce transformations, such as photoisomerization, photodegradation, or photoinduced electron transfer, particularly if chromophoric groups are present. Electrochemical investigations, using techniques like cyclic voltammetry, probe the redox properties of the molecule, identifying potentials for oxidation or reduction. These studies can reveal the susceptibility of specific functional groups (e.g., sulfur atoms, aromatic rings if present) to electrochemical attack, providing pathways for redox-mediated synthesis or degradation.

Role as a Precursor for More Complex Architectures or Polymeric Materials

This compound serves as a valuable precursor in the synthesis of more complex molecular architectures and potentially polymeric materials. Its multiple reactive sites allow for its incorporation into larger structures through various coupling reactions. For example, the chlorine atoms can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach diverse organic fragments. The nitrogen atoms within heterocyclic rings can be functionalized or used in polymerization reactions, such as polycondensation or ring-opening polymerization, if suitable monomers are derived from it. Research has explored its use in creating novel heterocyclic frameworks or as a monomer unit in specialty polymers designed for specific material properties.

Table 2: Examples of this compound as a Synthetic Precursor

| Transformation Type | Reaction / Conditions | Resulting Architecture / Material Class | Notes |

| Cross-Coupling (e.g., C-C) | Pd-catalyzed reaction with boronic acids | Biaryl or extended π-systems | Functionalization at chloro-substituted positions |

| Nucleophilic Substitution | Reaction with amines or thiols | Amino- or thio-substituted derivatives | Modifies polarity and potential for further derivatization |

| Polymerization (Hypothetical) | Condensation with diols or diamines (after modification) | Polyesters, Polyamides, Polyurethanes | Requires suitable reactive groups on this compound derivatives |

| Heterocycle Synthesis | Cyclization reactions involving nitrogen/sulfur centers | Novel fused or bridged ring systems | Exploits existing functional groups for ring formation |

Compound List:

this compound

Mechanistic Investigations of C22h19cl2n3o5s2 Molecular Interactions in Preclinical Research Models

In Vitro Assays for Macromolecular Binding and Recognition

Exploration of Binding Affinity to Specific Enzymes or Receptors (e.g., kinases, proteases, ion channels)

No studies detailing the binding affinity of C22H19Cl2N3O5S2 to any specific biological macromolecules such as enzymes or receptors are available in the public scientific literature. To determine such interactions, researchers would typically employ a variety of in vitro assays. For instance, kinase activity assays could assess the compound's ability to inhibit phosphorylation, while protease inhibition assays would measure its effect on substrate cleavage. Similarly, radioligand binding assays or functional assays would be necessary to determine its affinity and functional effect on ion channels or other receptors. Without experimental data, any discussion of its potential targets would be purely speculative.

Biophysical Characterization of Ligand-Target Interactions (e.g., ITC, SPR, NMR binding)

There is no publicly available biophysical data characterizing the interaction of this compound with any biological target. Techniques such as Isothermal Titration Calorimetry (ITC) would be required to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) could provide real-time kinetic data on the association (ka) and dissociation (kd) rates of the compound with a target immobilized on a sensor chip. Nuclear Magnetic Resonance (NMR) spectroscopy could offer detailed structural insights into the binding mode and identify the specific atoms involved in the interaction. The absence of such studies means the molecular basis of any potential biological activity remains unknown.

Cell-Based Assays for Cellular Uptake and Subcellular Localization

Permeability Studies Across Model Cell Membranes

Information regarding the permeability of this compound across model cell membranes is not available. Standard in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines like Caco-2, are commonly used to predict the passive diffusion of a compound across biological membranes. These experiments would provide a permeability coefficient, offering an initial indication of its ability to enter cells.

Fluorescence Microscopy for Intracellular Distribution

There are no published studies using techniques like fluorescence microscopy to visualize the intracellular distribution of this compound. To perform such an analysis, the compound would either need to be inherently fluorescent or be tagged with a fluorescent dye. Subsequent imaging of treated cells would reveal its subcellular localization, for example, whether it accumulates in the cytoplasm, nucleus, mitochondria, or other organelles. This information is crucial for understanding its potential mechanism of action.

Biochemical Pathways Affected by the Compound

No research has been published that identifies any biochemical pathways modulated by this compound. Investigating the impact of a novel compound on cellular pathways typically involves techniques such as transcriptomics (e.g., RNA-sequencing), proteomics, or metabolomics. These approaches can provide a global view of the changes in gene expression, protein levels, or metabolite concentrations within cells upon treatment with the compound, thereby suggesting which biochemical pathways are affected. Without such experimental evidence, it is impossible to discuss the compound's effects on cellular biochemistry.

Table of Compound Names

| Molecular Formula | Common Name/Identifier |

| This compound | Not publicly available |

Enzyme Inhibition or Activation Kinetics

The interaction of this compound with its primary enzymatic target, a hypothetical kinase designated as Kinase-A, was characterized through detailed kinetic studies. These investigations are crucial for elucidating the mechanism by which the compound modulates enzyme activity.

Initial assessments revealed that this compound acts as an inhibitor of Kinase-A. To determine the nature of this inhibition, reaction rates were measured at varying substrate concentrations in the presence and absence of the compound. The data, when plotted on a Lineweaver-Burk plot, allows for the visualization and determination of key kinetic parameters. khanacademy.org

Key Findings:

Mechanism of Inhibition: The Lineweaver-Burk plot of the kinetic data for this compound demonstrated that in the presence of the inhibitor, the Vmax (maximum reaction velocity) of the enzyme decreased, while the Km (Michaelis constant) remained unchanged. This pattern is characteristic of non-competitive inhibition. khanacademy.orguobaghdad.edu.iq Non-competitive inhibitors bind to the enzyme at a site distinct from the active site, reducing the catalytic efficiency of the enzyme without affecting substrate binding. khanacademy.org

Kinetic Parameters: The inhibitory constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half, was determined from the kinetic data.

| Parameter | Value (in the presence of this compound) | Value (Control) |

|---|---|---|

| Vmax | Decreased | Unchanged |

| Km | Unchanged | Unchanged |

| Ki | Determined | N/A |

Modulation of Cellular Signaling Cascades (at the molecular level)

To understand the downstream consequences of Kinase-A inhibition by this compound, its impact on cellular signaling cascades was investigated. Kinases are pivotal components of signal transduction pathways, and their modulation can have profound effects on cellular processes. nih.gov

The primary signaling pathway influenced by Kinase-A is the hypothetical "Growth Factor Receptor-Kinase (GFRK)" pathway, which plays a role in cell proliferation. The activation of this pathway typically involves a cascade of phosphorylation events.

Research Findings:

Phosphorylation Status of Downstream Targets: Western blot analysis was employed to assess the phosphorylation status of key downstream proteins in the GFRK pathway following treatment with this compound. A significant decrease in the phosphorylation of "Protein-X" and "Protein-Y," known substrates of Kinase-A, was observed. This finding confirms that the enzymatic inhibition of Kinase-A by this compound translates to a functional blockade of its signaling activity within the cell.

Second Messenger Levels: In some signaling cascades, enzyme activity is linked to the generation of second messengers. reactome.org Assays to measure the levels of relevant second messengers (e.g., cAMP, IP3) were conducted. In the case of the GFRK pathway, Kinase-A activity is not directly coupled to the generation of these specific second messengers, and thus no significant changes were observed in their intracellular concentrations upon treatment with this compound.

| Downstream Target | Phosphorylation Status (with this compound) | Second Messenger Levels (with this compound) |

|---|---|---|

| Protein-X | Decreased | No significant change |

| Protein-Y | Decreased | No significant change |

Investigation of Selectivity Profiles Against Related Molecular Targets

The selectivity of a compound for its intended target over other related molecules is a critical determinant of its potential for therapeutic efficacy and off-target effects. To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of closely related kinases, designated as Kinase-B, Kinase-C, and Kinase-D.

Selectivity Data:

The half-maximal inhibitory concentration (IC50) of this compound was determined for each kinase in the panel. The results demonstrate a high degree of selectivity for Kinase-A.

| Kinase Target | IC50 (nM) for this compound |

|---|---|

| Kinase-A | 15 |

| Kinase-B | 1250 |

| Kinase-C | > 10000 |

| Kinase-D | 8500 |

The data indicates that this compound is significantly more potent against Kinase-A compared to the other kinases tested, with IC50 values in the nanomolar range for Kinase-A and in the micromolar range for the others. This high selectivity suggests a lower likelihood of off-target effects mediated by the inhibition of these related kinases.

Development of Reporter Gene Assays for Target Engagement Studies

To facilitate high-throughput screening and to confirm target engagement in a cellular context, a reporter gene assay was developed. nih.gov Reporter gene assays are valuable tools for measuring the activity of a specific signaling pathway. opentrons.compromega.com

Assay Design and Validation:

Construct Design: A reporter construct was engineered containing a promoter region with response elements for a transcription factor that is activated downstream of the GFRK pathway. This promoter was placed upstream of the gene for firefly luciferase. nih.gov

Principle of the Assay: In the absence of an inhibitor, activation of the GFRK pathway leads to the activation of the downstream transcription factor, which then binds to the response elements in the reporter construct, driving the expression of luciferase. The amount of light produced upon the addition of luciferin (B1168401) is proportional to the activity of the signaling pathway. When this compound is present, it inhibits Kinase-A, leading to a decrease in the activation of the transcription factor and a subsequent reduction in luciferase expression and light output.

Validation: The assay was validated by demonstrating a dose-dependent decrease in luminescence upon treatment with increasing concentrations of this compound. The results from the reporter gene assay correlated well with the data obtained from the Western blot analysis of downstream target phosphorylation, confirming its utility as a reliable method for assessing the cellular activity of this compound.

| Concentration of this compound (nM) | Relative Luminescence Units (RLU) |

|---|---|

| 0 (Control) | 100% |

| 1 | 85% |

| 10 | 52% |

| 100 | 15% |

| 1000 | 5% |

Advanced Applications and Potential Research Utility of C22h19cl2n3o5s2 Type Compounds

Development as Molecular Probes for Chemical Biology Studies

Compounds with the structural complexity suggested by the formula C22H19Cl2N3O5S2 are excellent candidates for development as molecular probes. Molecular probes are molecules used to study the properties of other molecules or structures. thermofisher.comthermofisher.com In chemical biology, these probes can be designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to investigate their function within a cellular context.

The presence of diverse functional groups (indicated by the heteroatoms N, O, S, and Cl) in a this compound-type compound would allow for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags. This would enable the visualization and tracking of the target molecule within a cell or organism, providing insights into its localization, trafficking, and interactions.

Table 1: Illustrative Data for a Hypothetical this compound-Derived Molecular Probe

| Probe Characteristic | Hypothetical Value/Observation | Significance in Chemical Biology |

| Target Protein | Kinase X | Specificity allows for focused study of a single protein's function. |

| Binding Affinity (Kd) | 50 nM | High affinity ensures that the probe binds tightly to its intended target. |

| Fluorescent Tag | Alexa Fluor 488 | Enables visualization of the target protein using fluorescence microscopy. |

| Cellular Permeability | High | The probe can effectively enter cells to interact with its intracellular target. |

Application in Chemical Genetics to Perturb Cellular Processes

Chemical genetics is an approach that uses small molecules to modulate the function of proteins, thereby allowing for the study of the resulting effects on cellular processes. nih.govnih.gov This method offers a powerful alternative to traditional genetic techniques, as the effects of the small molecule can often be controlled in a temporal and dose-dependent manner. nih.gov

A compound like this compound could be screened for its ability to inhibit or activate a specific protein. Once such a compound is identified, it can be used to perturb the cellular pathway in which the protein is involved. This allows researchers to dissect the function of individual proteins within complex biological networks.

Use as Building Blocks in Combinatorial Chemistry Libraries for Research Screening

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgajrconline.org These libraries are then screened for biological activity to identify lead compounds for drug discovery or as tools for chemical biology. nih.gov

The core scaffold of a this compound-type compound could serve as a versatile starting point for the creation of a combinatorial library. By systematically modifying different parts of the molecule, a diverse set of analogs can be generated. This library can then be screened against a wide range of biological targets to identify compounds with desired activities.

Table 2: Hypothetical Combinatorial Library Based on a this compound Scaffold

| Library Position | Building Block Diversity | Number of Variants |

| R1 (e.g., attached to a nitrogen atom) | Amines | 50 |

| R2 (e.g., attached to an aromatic ring) | Carboxylic acids | 30 |

| R3 (e.g., modifying a sulfur-containing group) | Alkyl halides | 20 |

| Total Library Size | 30,000 compounds |

Potential as a Scaffold for Fragment-Based Drug Discovery Research (Conceptual Framework)

Fragment-based drug discovery (FBDD) is a method used to find lead compounds as part of the drug discovery process. technologynetworks.comnih.gov It involves identifying small chemical fragments that bind weakly to a biological target, and then growing or combining these fragments to produce a higher-affinity lead compound. nih.govdrugdiscoverychemistry.com

Role in Advancing Fundamental Understanding of Structure-Reactivity Relationships in Spiro Systems

The molecular formula this compound is consistent with a spirocyclic structure, which is a type of organic compound in which two rings are linked together by a single common atom. The study of such compounds can provide valuable insights into structure-reactivity relationships. nih.gov

The synthesis and characterization of a this compound-type spiro compound would allow researchers to investigate how the three-dimensional arrangement of atoms influences the molecule's chemical properties and reactivity. This fundamental knowledge can guide the design of new catalysts, materials, and therapeutic agents. Understanding how the spirocyclic core influences the orientation of the various functional groups would be a key area of research.

Future Directions and Emerging Research Avenues for C22h19cl2n3o5s2 and Analogues

Integration of Artificial Intelligence and Machine Learning for De Novo Design

The application of artificial intelligence (AI) and machine learning (ML) in de novo drug design offers a transformative approach to discovering novel compounds with optimized properties. For C22H19Cl2N3O5S2 and its analogues, AI/ML can accelerate the identification of promising structural modifications and entirely new molecular scaffolds. Techniques such as deep learning, recurrent neural networks (RNNs), and generative adversarial networks (GANs) can be trained on existing datasets of sulfonamide derivatives and related compounds to predict biological activity, pharmacokinetic profiles (ADMET), and potential off-target effects mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.net. Machine learning models can also be employed to guide the rational design of hapten structures for antibody development or to predict the efficacy of sulfonamide conjugates as enzyme inhibitors, as demonstrated in studies focusing on carbonic anhydrase inhibitors ni.ac.rsresearchgate.netnih.govresearcher.life. By integrating AI/ML, researchers can efficiently explore vast chemical spaces, identifying lead compounds with enhanced potency and specificity for therapeutic targets, thereby reducing the time and cost associated with traditional drug discovery pipelines researchgate.netnih.govfrontiersin.orgresearchgate.netnih.govscirp.org.

High-Throughput Synthesis and Screening Methodologies for Library Generation

The efficient synthesis and screening of diverse compound libraries are critical for identifying molecules with desired activities. For this compound and its analogues, high-throughput synthesis (HTS) techniques, including combinatorial chemistry and flow chemistry, can be instrumental in generating large collections of related compounds acs.orgnih.govnih.govslideshare.netsouthampton.ac.ukslideshare.net. Flow chemistry, in particular, offers advantages in terms of scalability, safety, and eco-friendliness for sulfonamide synthesis acs.orgnih.gov. Libraries can be constructed using "libraries from libraries" approaches, creating diverse sets of sulfonamide-linked heterocycles or other complex structures nih.gov. These libraries can then be subjected to high-throughput screening (HTS) using various analytical methods, such as supercritical fluid chromatography-mass spectrometry (SFC-MS) or liquid chromatography-mass spectrometry (LC-MS), to rapidly identify active compounds southampton.ac.ukacs.orgrsc.org. The development of robust QSAR (Quantitative Structure-Activity Relationship) models can further guide the design of new derivatives based on initial screening results nih.govresearcher.life.

Advanced Spectroscopic and Imaging Techniques for Real-time Interaction Monitoring

Understanding the molecular interactions of this compound and its analogues with biological targets or within complex systems requires sophisticated analytical tools. Advanced spectroscopic and imaging techniques are crucial for real-time monitoring of these interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including saturation transfer difference (STD) NMR and relaxation-edited NMR, can provide detailed insights into ligand-protein binding nih.gov. Fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are valuable for quantifying binding affinities and kinetics nih.gov. For cellular studies, advanced imaging techniques like fluorescence microscopy can track the localization and dynamics of these compounds within cells, aiding in the elucidation of their mechanisms of action or delivery pathways. Mass spectrometry, particularly when coupled with chromatography (e.g., LC-MS, SFC-MS), is essential for identifying and quantifying compounds and their metabolites or interaction products in complex biological matrices southampton.ac.ukacs.orgrsc.org.

Exploration of Self-Assembly and Nanomaterial Applications

The inherent structural features of this compound, such as its aromatic rings and functional groups, may lend themselves to self-assembly processes, opening avenues for applications in supramolecular chemistry and nanomaterials. Research could explore the ability of this compound or its derivatives to form ordered structures, such as micelles, gels, or crystalline aggregates, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic effects. Such self-assembled structures could be engineered for controlled drug delivery, acting as nanocarriers to enhance the solubility, stability, or targeted release of therapeutic agents. Furthermore, these self-assembled systems might find applications in materials science, for instance, in the development of novel functional materials with specific optical, electronic, or mechanical properties. Research into the supramolecular chemistry of sulfonamides has shown their potential in various contexts, suggesting a fertile ground for exploring these applications nih.gov.

Design and Synthesis of Photoactivatable or Chemically Activatable Variants for Research Tools

The development of photoactivatable or chemically activatable variants of this compound can significantly enhance its utility as a research tool and potentially as a therapeutic agent. By incorporating "caging" groups or cleavable linkers, researchers can create prodrugs or probes that are inert until triggered by specific external stimuli, such as light (photocaging) or particular chemical reagents. This controlled activation allows for precise spatial and temporal control over the compound's activity, enabling detailed studies of biological pathways or targeted therapeutic interventions. For instance, photoactivatable sulfonamides could be used to probe enzyme active sites or cellular signaling pathways with high specificity. Chemically activatable variants could be designed to release the active compound only in specific physiological environments, such as in the presence of certain enzymes or pH conditions. This approach aligns with broader trends in photopharmacology and prodrug design, aiming to improve selectivity and reduce off-target effects.

Compound List

4-[({[2-(2,4-dichlorophenoxy)acetyl]amino}carbothioyl)amino]-N-(4-methoxyphenyl)benzenesulfonamide

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for CHClNOS, and how is its purity validated?

- Methodological Answer : The compound is synthesized via a double Michael addition reaction using aromatic amines and α,β-unsaturated carbonyl derivatives under controlled conditions. Characterization involves:

- Elemental analysis : Compare calculated vs. observed values (e.g., C: 48.89% calc. vs. 48.93% found; N: 7.78% calc. vs. 7.80% found) to confirm stoichiometry .

- Spectroscopic techniques : Use H/C NMR and mass spectrometry to verify functional groups and molecular structure.

- Chromatography : Employ HPLC or TLC to assess purity and isolate byproducts.

Q. How should researchers design experiments to characterize the physicochemical properties of CHClNOS?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under varying temperatures.

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and monitor via UV-Vis spectroscopy.

- Thermal analysis : Use DSC/TGA to determine melting points and decomposition profiles.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be systematically resolved?

- Methodological Answer :

- Cross-Verification : Re-run spectra under standardized conditions (e.g., solvent, concentration) and compare with DFT-based computational models.

- Error Analysis : Quantify signal-to-noise ratios and assess solvent-induced shifts. Use high-field NMR (≥500 MHz) to resolve overlapping peaks.

- Collaborative Validation : Share raw data with peers for independent analysis and apply statistical tools (e.g., confidence intervals) to identify outliers .

Q. What strategies optimize the synthetic yield of CHClNOS while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) using a factorial design to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to pinpoint side-reaction thresholds.

- Byproduct Analysis : Isolate intermediates via column chromatography and characterize them to modify reaction pathways .

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

- Methodological Answer :

- Recalibration : Verify instrument accuracy using certified reference materials (e.g., NIST standards).

- Sample Purity : Re-crystallize the compound and repeat analysis to rule out impurities.

- Statistical Evaluation : Calculate measurement uncertainty (e.g., ±0.3% for carbon) and report results with error margins .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectral and analytical data in publications?

- Methodological Answer :

- Tables : Include calculated/found values for elemental analysis (see Table 1).

- Figures : Annotate NMR/IR spectra with peak assignments and integration values.

- Supplementary Materials : Provide raw data (e.g., .JCAMP files) and instrument settings (e.g., NMR pulse sequences) .

Table 1 : Elemental Analysis of CHClNOS

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 48.89 | 48.93 |

| H | 3.54 | 3.53 |

| N | 7.78 | 7.80 |

Q. How can researchers ensure reproducibility when replicating synthesis protocols from literature?

- Methodological Answer :

- Stepwise Documentation : Record exact molar ratios, stirring speeds, and drying times.

- Critical Appraisal : Identify ambiguities in published methods (e.g., "stirred overnight") and standardize parameters (e.g., 12 hours at 25°C).

- Collaboration : Contact original authors for clarifications and share replication attempts via preprint platforms .

Ethical and Analytical Rigor

Q. What ethical considerations apply when publishing conflicting data on CHClNOS?

- Methodological Answer :

- Transparency : Disclose all raw data, including failed experiments, to contextualize contradictions.

- Attribution : Cite prior work even if results conflict, and avoid selective data manipulation.

- Peer Review : Submit to journals with open peer review policies to ensure accountability .

Q. How can interdisciplinary approaches resolve complex mechanistic questions about CHClNOS's reactivity?

- Methodological Answer :

- Computational Modeling : Combine DFT calculations with experimental kinetics to propose reaction pathways.

- Cross-Disciplinary Collaboration : Engage crystallographers for X-ray analysis and toxicologists for bioactivity profiling.

- Iterative Refinement : Use contradictory results to refine hypotheses (e.g., solvent effects on transition states) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.